2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClN It is characterized by its spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable isoquinoline derivative with a cyclopropane precursor under acidic conditions. For example, the residue from a reaction mixture can be added to ethanol and 5N hydrochloric acid, refluxed for 1 hour, and then concentrated .
Industrial Production Methods
scalable and economical processes for similar spiro compounds have been described, which could potentially be adapted for the production of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially regulating cell growth, inflammation, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
7’-Nitro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: A similar compound with a nitro group.
2’,3’-Dihydro-5’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid: Another spiro compound with a different carboxylic acid position.
Uniqueness
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid hydrochloride is unique due to its specific spiro structure and the position of the carboxylic acid group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)8-1-2-9-6-13-7-12(3-4-12)10(9)5-8;/h1-2,5,13H,3-4,6-7H2,(H,14,15);1H |
InChI Key |
VBVISFYKSLPYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
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